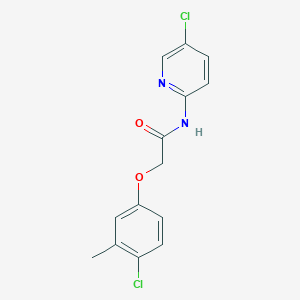

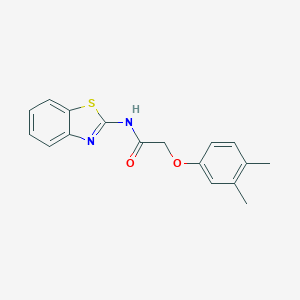

![molecular formula C18H18ClNO4 B251846 Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)

Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorfenapyr and is widely used as an insecticide and acaricide. Chlorfenapyr has been found to be effective against a wide range of pests, including mites, thrips, and beetles.

Mécanisme D'action

Chlorfenapyr works by disrupting the production of ATP in the mitochondria of pests. The compound is metabolized within the pest's body, releasing a toxic substance that interferes with the electron transport chain in the mitochondria. This disrupts the production of ATP, leading to the death of the pest.

Biochemical and Physiological Effects

Chlorfenapyr has been found to have low toxicity to mammals, making it a safer alternative to other insecticides. However, the compound can still have some physiological effects on humans and animals if ingested or inhaled. The compound can cause irritation to the eyes, skin, and respiratory tract. Ingestion of Chlorfenapyr can cause nausea, vomiting, and abdominal pain.

Avantages Et Limitations Des Expériences En Laboratoire

Chlorfenapyr has several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. Chlorfenapyr is also effective against a wide range of pests, making it a versatile tool for studying insect and mite behavior. However, Chlorfenapyr does have some limitations. The compound can be expensive to produce, making it less accessible to researchers with limited funding. Additionally, the compound's low toxicity to mammals can make it difficult to study the effects of Chlorfenapyr on mammalian cells.

Orientations Futures

There are several future directions for research on Chlorfenapyr. One area of interest is the development of new formulations of Chlorfenapyr that can be more easily applied in the field. Another area of research is the study of the compound's effects on non-target organisms, such as bees and other pollinators. Finally, there is a need for more research on the long-term effects of Chlorfenapyr on the environment and human health.

Conclusion

Chlorfenapyr is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's insecticidal and acaricidal properties make it an attractive alternative to other insecticides that can be harmful to humans and animals. Chlorfenapyr's low toxicity to mammals and ease of synthesis make it a versatile tool for studying insect and mite behavior. However, the compound's limitations and potential side effects must be carefully considered when using it in lab experiments. Overall, Chlorfenapyr has the potential to be an important tool in the fight against pests and the development of new insecticides.

Méthodes De Synthèse

Chlorfenapyr can be synthesized by reacting 4-chloro-3-methylphenol with ethyl chloroformate to form ethyl 4-chloro-3-methylphenyl carbamate. The carbamate is then reacted with 4-chlorobenzoyl chloride to form ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Chlorfenapyr has been extensively studied for its insecticidal and acaricidal properties. The compound has been found to be effective against a wide range of pests, including mites, thrips, and beetles. Chlorfenapyr has also been shown to have low toxicity to mammals, making it an attractive alternative to other insecticides that can be harmful to humans and animals.

Propriétés

Formule moléculaire |

C18H18ClNO4 |

|---|---|

Poids moléculaire |

347.8 g/mol |

Nom IUPAC |

ethyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate |

InChI |

InChI=1S/C18H18ClNO4/c1-3-23-18(22)13-4-6-14(7-5-13)20-17(21)11-24-15-8-9-16(19)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,20,21) |

Clé InChI |

SKGQILMDVPJYKF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

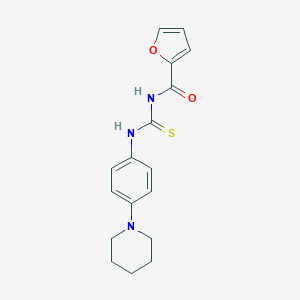

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)

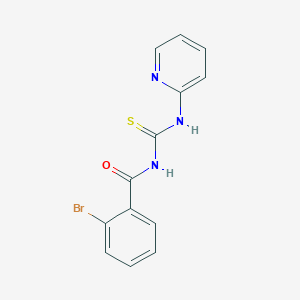

![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)

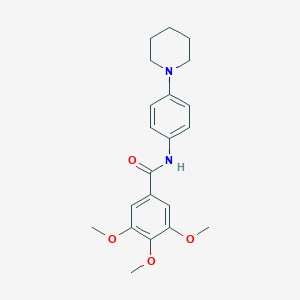

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)

![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)

![N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)